molecular formula C9H8Cl2N4S B3084048 4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-53-1

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084048
CAS RN: 1142207-53-1
M. Wt: 275.16 g/mol
InChI Key: GPJHVHGPUBRPBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2,6-dichlorophenyl derivative with a 1,3,5-triazine derivative. The exact conditions would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 2,6-dichlorophenyl group would be attached to one of the carbon atoms of the triazine ring, and the amino and thiol groups would be attached to the other two carbon atoms .


Chemical Reactions Analysis

The amino and thiol groups in this compound could participate in various chemical reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions, alkylation, acylation, and condensation with carbonyl compounds. The thiol group could undergo oxidation to form a disulfide bond, or it could react with alkyl halides to form thioethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amino and thiol groups could make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Treatment of Non-Hodgkin’s Lymphoma

This compound has been found to be effective in the treatment and/or prevention of non-Hodgkin’s lymphoma . Non-Hodgkin’s lymphomas (NHLs) represent a heterogeneous group of malignancies arising from the lymphoid system. They represent the malignant counterpart of different steps of B-lymphocyte differentiation .

Inhibition of BCR-related Kinases

The compound is capable of inhibiting one or more of BCR-related kinases (LYN, SYK, and/or BTK) kinases, arresting the growth of NHL cell lines . This makes it a potential therapeutic agent for diseases where these kinases play a crucial role.

Treatment of Solid Tumors

The compound has been found to be effective in the treatment and/or prevention of solid tumors . This opens up a new avenue for cancer treatment, especially for those solid tumors that are resistant to current therapies.

Combination Therapy with Chemotherapeutic Drugs

The compound can be used in combination with chemotherapeutic drugs for the treatment of solid tumors . This could potentially enhance the efficacy of the treatment and overcome drug resistance.

Future Directions

The study of new triazine derivatives is a vibrant field of research, due to the wide range of biological activities exhibited by these compounds. Future research could explore the potential applications of this compound in medicine, agriculture, or other fields .

Mechanism of Action

Target of Action

Similar compounds have been used in the treatment and prevention of non-hodgkin’s lymphomas , suggesting potential targets within the lymphoid system.

Mode of Action

Based on its structural similarity to other compounds used in the treatment of non-hodgkin’s lymphomas , it can be hypothesized that it may interact with specific targets in the lymphoid system, leading to changes that inhibit the growth of malignant cells.

Biochemical Pathways

Given its potential use in the treatment of non-hodgkin’s lymphomas , it may impact pathways related to B-lymphocyte differentiation and the growth of malignant clones.

Result of Action

Similar compounds have shown growth inhibitory effects in non-hodgkin’s lymphomas , suggesting that this compound may also have similar effects.

properties

IUPAC Name

4-amino-2-(2,6-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJHVHGPUBRPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
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4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2,6-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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